molecular formula C10H14O3S B12648025 Ethyl alpha-mercaptofuran-2-butyrate CAS No. 94042-79-2

Ethyl alpha-mercaptofuran-2-butyrate

Cat. No.: B12648025
CAS No.: 94042-79-2
M. Wt: 214.28 g/mol
InChI Key: FSMRWQFJKNXIQF-UHFFFAOYSA-N
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Description

Ethyl alpha-mercaptofuran-2-butyrate is an organic compound with the molecular formula C10H14O3S. It is also known by its systematic name, 3-Furanbutanoic acid, alpha-mercapto-, ethyl ester . This compound is characterized by the presence of a furan ring, a butanoic acid chain, and a mercapto group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl alpha-mercaptofuran-2-butyrate can be synthesized through several methods. One common synthetic route involves the esterification of 3-furanbutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl alpha-mercaptofuran-2-butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl alpha-mercaptofuran-2-butyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl alpha-mercaptofuran-2-butyrate involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the furan ring may interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Ethyl alpha-mercaptofuran-2-butyrate can be compared with other thiol-containing compounds such as ethanethiol and butanethiol. While all these compounds contain a mercapto group, this compound is unique due to the presence of the furan ring and the butanoic acid chain, which confer distinct chemical and biological properties .

List of Similar Compounds

Properties

CAS No.

94042-79-2

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

ethyl 4-(furan-2-yl)-2-sulfanylbutanoate

InChI

InChI=1S/C10H14O3S/c1-2-12-10(11)9(14)6-5-8-4-3-7-13-8/h3-4,7,9,14H,2,5-6H2,1H3

InChI Key

FSMRWQFJKNXIQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CO1)S

Origin of Product

United States

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